molecular formula C21H20N2O5S B2581077 Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate CAS No. 2034328-43-1

Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate

Cat. No.: B2581077
CAS No.: 2034328-43-1
M. Wt: 412.46
InChI Key: AJZMFVCWPFPTHP-UHFFFAOYSA-N
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Description

Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a quinoline moiety, a pyrrolidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the quinoline and pyrrolidine intermediates. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The pyrrolidine ring can be constructed via the reduction of pyrrole or through cyclization reactions involving amines and aldehydes.

The final step involves the coupling of the quinoline and pyrrolidine intermediates with a benzoate ester. This can be achieved through nucleophilic substitution reactions, where the quinoline moiety is activated with a leaving group, and the pyrrolidine nucleophile attacks the activated site. The reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening of catalysts to identify the most efficient conditions for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro groups on the quinoline can be reduced to amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine ring can enhance binding affinity to certain receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as quinoline N-oxide and aminoquinoline.

    Pyrrolidine derivatives: Including pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Benzoate esters: Such as methyl benzoate and ethyl benzoate.

Uniqueness

Methyl 4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate is unique due to its combination of a quinoline moiety, a pyrrolidine ring, and a benzoate ester. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-(3-quinolin-2-yloxypyrrolidin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-27-21(24)16-6-9-18(10-7-16)29(25,26)23-13-12-17(14-23)28-20-11-8-15-4-2-3-5-19(15)22-20/h2-11,17H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZMFVCWPFPTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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